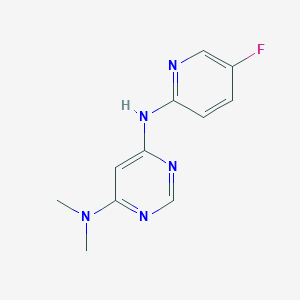

N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine is a synthetic organic compound that features a pyrimidine core substituted with a fluoropyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. The presence of fluorine in the pyridine ring can significantly alter the compound’s biological activity and pharmacokinetic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoropyridine derivative, which can be synthesized via halogen exchange reactions or direct fluorination of pyridine derivatives . The pyrimidine core is then constructed through condensation reactions involving appropriate amines and aldehydes or ketones.

For instance, a typical synthetic route might involve:

Fluorination of Pyridine: Starting with 2-chloropyridine, a halogen exchange reaction using a fluorinating agent such as cesium fluoride can yield 2-fluoropyridine.

Formation of Pyrimidine Core: The pyrimidine core can be synthesized by reacting 2,4-diamino-6-methylpyrimidine with formaldehyde and dimethylamine under acidic conditions.

Coupling Reaction: Finally, the fluoropyridine derivative is coupled with the pyrimidine core using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its pharmacological properties.

Coupling Reactions: It can form new bonds with other aromatic or aliphatic compounds through coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the pyridine ring, while oxidation could lead to the formation of N-oxides.

Applications De Recherche Scientifique

Medicinal Chemistry

N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer and melanoma. The presence of the fluorinated pyridine moiety may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .

- Antimicrobial Properties : The compound has shown potential activity against bacterial and fungal strains. It may inhibit key enzymes involved in microbial metabolism, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound is being explored as an inhibitor of specific enzymes , particularly those involved in signaling pathways related to cancer progression:

- Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition : Similar compounds have been synthesized as selective inhibitors of VEGFR, which plays a crucial role in angiogenesis. Inhibition of this receptor can prevent tumor growth by limiting blood supply .

- Protein Kinase Inhibition : The structural characteristics of this compound allow it to interact with various protein kinases, potentially leading to the modulation of signaling pathways that are dysregulated in cancer .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that derivatives of similar pyrimidine compounds exhibited potent cytotoxicity against Hep-2 laryngeal carcinoma cells. The results indicated that modifications on the phenyl ring significantly influenced the cytotoxic profile .

- Molecular Docking Studies : Computational analyses have suggested favorable binding interactions between this compound and target proteins involved in cancer signaling pathways. These studies provide insights into how structural modifications can enhance binding affinity and specificity .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N4-(5-chloropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine

- N4-(5-bromopyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine

- N4-(5-methylpyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine

Uniqueness

Compared to its analogs, N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and bioavailability, making it a more promising candidate for drug development.

Activité Biologique

N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its biological activities, particularly in the context of cancer treatment. This compound is part of a broader class of pyrimidines known for their role as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription.

- Molecular Formula : C8H10FN5

- Molar Mass : 185.19 g/mol

- CAS Number : 165258-70-8

- Density : 1.297 g/cm³ (predicted)

- Boiling Point : 337.5 °C (predicted)

- pKa : 4.05 (predicted)

The primary mechanism through which this compound exerts its biological effects is through the inhibition of CDK2 and CDK9. These kinases are pivotal in controlling cell cycle progression and gene transcription, respectively. Inhibition of these targets leads to cell cycle arrest and apoptosis in various cancer cell lines.

Inhibition Studies

Recent studies have demonstrated that this compound shows potent inhibitory activity against CDK2 and CDK9, with reported IC50 values in the low micromolar range:

| Compound | Target Kinase | IC50 (μM) |

|---|---|---|

| This compound | CDK2 | 0.004 |

| This compound | CDK9 | 0.009 |

These values indicate a significant enhancement in potency compared to earlier lead compounds, showcasing its potential as a therapeutic agent for cancer treatment .

Case Studies

- HCT116 Cell Line Study : In vitro studies using the HCT116 colon cancer cell line showed that this compound effectively induced G2/M phase arrest and apoptosis. Mechanistic analysis indicated that it modulated the expression of key proteins involved in the cell cycle and apoptosis pathways, leading to significant tumor growth inhibition in xenograft models .

- Oral Bioavailability : The compound exhibited an oral bioavailability of approximately 86.7% in rat models, indicating favorable pharmacokinetic properties that could facilitate its development as an oral therapeutic agent .

- Toxicity Profile : Importantly, the compound demonstrated minimal toxicity in animal models, suggesting a promising safety profile for further clinical development .

Propriétés

IUPAC Name |

6-N-(5-fluoropyridin-2-yl)-4-N,4-N-dimethylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN5/c1-17(2)11-5-10(14-7-15-11)16-9-4-3-8(12)6-13-9/h3-7H,1-2H3,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCNKDMWGNRYPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)NC2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.